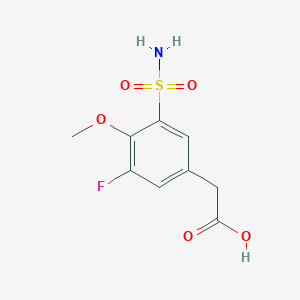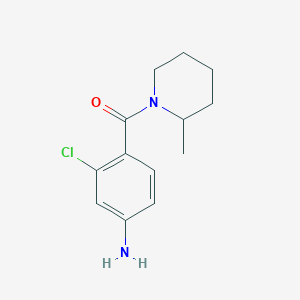
5-Ethyl-2-isocyanatobenzonitrile
描述
5-Ethyl-2-isocyanatobenzonitrile: is an organic compound with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . It is characterized by the presence of an ethyl group, an isocyanate group, and a benzonitrile moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-isocyanatobenzonitrile typically involves the reaction of 5-ethyl-2-aminobenzonitrile with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained between 0°C and 25°C to ensure the stability of the isocyanate group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of phosgene gas is carefully managed to minimize exposure and environmental impact.
化学反应分析
Types of Reactions: 5-Ethyl-2-isocyanatobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as primary and secondary amines, alcohols, and thiols are used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions to achieve the desired substitution.
Hydrolysis: The reaction is carried out in the presence of water or aqueous acid/base solutions at room temperature.
Major Products Formed:
Ureas, Carbamates, and Thiocarbamates: Formed from nucleophilic addition reactions.
Substituted Benzonitriles: Formed from electrophilic aromatic substitution reactions.
Amines: Formed from the hydrolysis of the isocyanate group.
科学研究应用
5-Ethyl-2-isocyanatobenzonitrile has several applications in scientific research, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Chemical Biology: It is used in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 5-Ethyl-2-isocyanatobenzonitrile primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The benzonitrile moiety can participate in aromatic substitution reactions, further expanding the compound’s reactivity profile.
相似化合物的比较
2-Isocyanatobenzonitrile: Lacks the ethyl group, resulting in different reactivity and applications.
5-Methyl-2-isocyanatobenzonitrile: Contains a methyl group instead of an ethyl group, affecting its physical and chemical properties.
5-Propyl-2-isocyanatobenzonitrile: Contains a propyl group, leading to variations in reactivity and applications.
Uniqueness: 5-Ethyl-2-isocyanatobenzonitrile is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. The ethyl group can affect the compound’s solubility, boiling point, and overall stability, making it distinct from its analogs.
属性
IUPAC Name |
5-ethyl-2-isocyanatobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-8-3-4-10(12-7-13)9(5-8)6-11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYORSKLFCXPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N=C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(Ethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B3372668.png)





![2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372716.png)


![3-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372729.png)



![2-[2-(2-Iodobenzamido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3372755.png)
